3-Amino-5-fluoropyridin-2-ol

Beschreibung

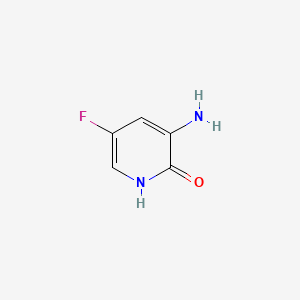

3-Amino-5-fluoropyridin-2-ol is a fluorinated pyridine derivative with a hydroxyl group at position 2, an amino group at position 3, and a fluorine atom at position 5. Its molecular formula is C₅H₄FN₂O, and it has a molecular weight of 128.1 g/mol. This compound is listed under CAS number 1257069-38-7 and is available at 96% purity (MFCD19216201) . The strategic placement of functional groups on the pyridine ring makes it a versatile intermediate in pharmaceutical synthesis, particularly for developing bioactive molecules targeting kinases or neurotransmitter receptors.

Eigenschaften

IUPAC Name |

3-amino-5-fluoro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2O/c6-3-1-4(7)5(9)8-2-3/h1-2H,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNMZQYAQKSDACX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70682473 | |

| Record name | 3-Amino-5-fluoropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261923-85-6 | |

| Record name | 3-Amino-5-fluoropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-fluoropyridin-2-ol typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-amino-2-hydroxypyridine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is carried out in an inert atmosphere, often at room temperature, to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating reagents and catalysts. The use of continuous flow reactors can enhance the efficiency and yield of the production process, ensuring consistent quality and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Amino-5-fluoropyridin-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the amino group to other functional groups.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

Oxidation: Formation of N-oxides.

Reduction: Formation of amines or other reduced derivatives.

Substitution: Formation of various substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

3-Amino-5-fluoropyridin-2-ol has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the production of agrochemicals and pharmaceuticals

Wirkmechanismus

The mechanism of action of 3-Amino-5-fluoropyridin-2-ol involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect influences the compound’s reactivity and binding affinity to biological targets. This can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The following table compares 3-Amino-5-fluoropyridin-2-ol with key analogs, highlighting substituent variations and their implications:

Biologische Aktivität

3-Amino-5-fluoropyridin-2-ol is a compound that has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

This compound is a fluorinated pyridine derivative characterized by the presence of an amino group and a hydroxyl group at specific positions on the pyridine ring. The molecular formula is with a molecular weight of approximately 128.1 g/mol. The fluorine atom introduces unique electronic properties that enhance the compound's reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can lead to significant therapeutic effects. For example, it may exhibit inhibitory activity against beta-secretase (BACE1), which is implicated in Alzheimer's disease pathology .

- Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics. Its structural similarity to other known antimicrobial agents enhances its potential efficacy against various bacterial strains .

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. It has been evaluated for its ability to induce apoptosis in cancer cells and inhibit tumor growth. For instance, derivatives of this compound have shown promising results in preclinical models, suggesting a pathway for further development into anticancer therapies.

Antibacterial Activity

A notable study highlighted the antibacterial efficacy of novel derivatives related to this compound. One derivative demonstrated an eight-fold stronger inhibitory effect than linezolid against gram-positive bacteria, with a minimum inhibitory concentration (MIC) value as low as 0.25 µg/mL . This suggests that modifications to the base structure can significantly enhance antibacterial properties.

Study on Antimicrobial Derivatives

A recent study synthesized a series of 3-(5-fluoropyridine)-2-oxazolidinone derivatives based on this compound. These derivatives were evaluated for their antibacterial activity against various pathogens, revealing that certain modifications led to improved efficacy and reduced cytotoxicity .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Linezolid | 2.0 | Standard |

| Derivative 7j | 0.25 | Superior |

Enzyme Inhibition in Alzheimer's Disease

Research has indicated that compounds derived from this compound can inhibit BACE1 activity, which is crucial for reducing amyloid-beta plaque formation in Alzheimer's disease models. This highlights the compound's potential as a therapeutic agent for neurodegenerative disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.